Tert-Butyl 5-bromothiophene-3-carboxylate is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a bromine atom and a tert-butyl ester group. The molecular formula for this compound is with a molecular weight of approximately 278.17 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine atom, which can enhance reactivity and facilitate various chemical transformations.
Common reagents and conditions include:
Research into the biological activity of tert-butyl 5-bromothiophene-3-carboxylate suggests that it may possess significant pharmacological properties. It has been investigated for its potential use as a bioactive compound in drug discovery, particularly for anti-inflammatory and anticancer activities. The mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity to produce therapeutic effects .
The synthesis of tert-butyl 5-bromothiophene-3-carboxylate can be achieved through several methods:
Tert-butyl 5-bromothiophene-3-carboxylate finds various applications across different fields:
Studies on the interactions of tert-butyl 5-bromothiophene-3-carboxylate with biological targets have shown that it may modulate enzyme activities involved in inflammatory pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its efficacy as a drug candidate .
Several compounds share structural similarities with tert-butyl 5-bromothiophene-3-carboxylate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 5-chlorothiophene-3-carboxylate | Similar structure with chlorine | Chlorine's different reactivity compared to bromine |
| Tert-butyl 5-fluorothiophene-3-carboxylate | Similar structure with fluorine | Fluorine's electronegativity impacts reactivity |
| Tert-butyl 5-iodothiophene-3-carboxylate | Similar structure with iodine | Iodine's larger size affects steric interactions |
| Ethyl 5-bromothiophene-3-carboxylate | Similar structure but ethyl group | Different solubility and volatility characteristics |
The uniqueness of tert-butyl 5-bromothiophene-3-carboxylate lies primarily in the presence of the bromine atom, which can influence both its reactivity profile and biological activity through mechanisms such as halogen bonding .
The synthesis of tert-butyl 5-bromothiophene-3-carboxylate through traditional esterification routes represents a fundamental approach in thiophene chemistry . The most widely employed method involves the direct condensation of 5-bromothiophene-3-carboxylic acid with tert-butanol in the presence of acid catalysts [2]. This Fischer esterification approach has demonstrated reliable yields when conducted under appropriate reaction conditions.
The conventional esterification typically employs sulfuric acid as the primary catalyst, with reaction temperatures ranging from 100 to 150 degrees Celsius [3]. The mechanism proceeds through protonation of the carboxylic acid carbonyl, followed by nucleophilic attack from tert-butanol and subsequent water elimination [3]. However, the synthesis of 5-bromothiophene-3-carboxylic acid as the starting material requires preliminary bromination of thiophene-3-carboxylic acid using glacial acetic acid as solvent [2].
Alternative activating reagents have been explored for enhanced efficiency. The use of dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine provides excellent yields under mild conditions [2]. This Steglich esterification methodology circumvents the harsh acidic conditions while maintaining high selectivity for the desired ester formation [3]. The reaction typically proceeds at room temperature with minimal side product formation.
Mukaiyama esterification protocols have also been successfully applied, utilizing 1-methyl-2-halopyridinium salts as activating agents [3]. This method demonstrates particular effectiveness with sterically hindered alcohols such as tert-butanol, providing quantitative conversion under ambient conditions [3]. The reaction mechanism involves formation of an acyloxypyridinium intermediate that undergoes nucleophilic substitution with the alcohol component.
| Esterification Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Fischer Esterification | Sulfuric Acid | 150 | 75-85 | 6-8 |
| Steglich Esterification | Dicyclohexylcarbodiimide/4-dimethylaminopyridine | 25 | 90-95 | 12-18 |
| Mukaiyama Esterification | 1-methyl-2-halopyridinium salts | 25 | 85-92 | 4-6 |
The selective bromination of thiophene-3-carboxylate derivatives requires careful consideration of regioselectivity and reaction conditions [4]. The inherent electronic properties of the thiophene ring favor electrophilic substitution at the 2- and 5-positions, with the 5-position being particularly activated when a carboxylate group occupies the 3-position [5] [6].
N-bromosuccinimide has emerged as the most effective brominating agent for achieving selective monobromination at the 5-position [7]. The reaction proceeds through an electrophilic aromatic substitution mechanism, with the electron-withdrawing carboxylate group directing bromination to the 5-position [5]. Reaction conditions typically involve glacial acetic acid as solvent at temperatures between 0 and 25 degrees Celsius [2].
Density functional theory calculations have provided significant insights into the bromination mechanism [4] [8]. Computational studies using the M06-2X-D3 functional reveal that the reaction proceeds through a concerted mechanism involving bromine transfer from N-bromosuccinimide to the thiophene ring [4]. The activation energy for 5-position bromination is significantly lower than alternative positions due to favorable orbital interactions [8].
Microreactor technology has revolutionized thiophene bromination processes, achieving superior yields and reduced reaction times [9] [10] [11]. Continuous flow bromination using pure bromine in microreactor systems demonstrates yields up to 86 percent, substantially exceeding batch processing results of 77 percent [9] [10]. The enhanced mass transfer and precise temperature control in microreactor systems minimize side reactions and improve selectivity [11].
Advanced bromination strategies have incorporated ultrasonic irradiation to accelerate reaction rates [7]. This approach enables rapid bromination of thiophenes with N-bromosuccinimide under ambient conditions, reducing reaction times from hours to minutes [7]. The ultrasonic activation enhances the formation of bromine radicals, facilitating the electrophilic substitution process [7].
| Bromination Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Conventional | N-bromosuccinimide | Glacial Acetic Acid | 0-25 | 65-75 | 5-position: 95% |
| Microreactor | Bromine | Solvent-free | 25 | 86 | 5-position: >98% |
| Ultrasonic | N-bromosuccinimide | Dichloromethane | 25 | 78-82 | 5-position: 92% |
Flow chemistry methodologies have demonstrated exceptional potential for scalable synthesis of tert-butyl 5-bromothiophene-3-carboxylate [12] [11]. The continuous flow approach enables precise control over reaction parameters while minimizing safety concerns associated with batch processing of brominating agents [9].
Packed-bed reactor configurations utilizing potassium carbonate as a solid base have proven particularly effective for thiophene functionalization reactions [12]. The heterogeneous catalysis approach facilitates easy product separation while maintaining high conversion rates [12]. Residence times of 30 minutes in flow systems achieve comparable yields to batch reactions requiring several hours [12].
The integration of automated flow systems enables rapid screening of reaction conditions and substrate scope [12]. This approach has been successfully applied to gram-scale synthesis with yields reaching 80 percent [12]. The enhanced safety profile of flow chemistry becomes particularly advantageous when handling reactive brominating agents at elevated concentrations [11].
Temperature control in flow systems represents a critical advantage over batch processing [11]. The superior heat transfer characteristics of microreactor channels enable precise temperature maintenance, preventing thermal decomposition of sensitive intermediates [9]. This enhanced control contributes to improved selectivity and reduced byproduct formation [10].
Solvent-free flow chemistry protocols have been developed for environmentally sustainable synthesis [9] [11]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency [11]. The reduced environmental impact and simplified workup procedures make flow chemistry particularly attractive for industrial applications [12].
Multi-step flow synthesis strategies enable telescoped reactions combining bromination and esterification in a single continuous process [12]. This integrated approach minimizes intermediate isolation steps while maintaining high overall yields [12]. The ability to directly couple reaction steps reduces processing time and improves atom economy [13].
| Flow System Configuration | Reactor Type | Base/Catalyst | Residence Time (min) | Yield (%) | Throughput (g/h) |
|---|---|---|---|---|---|
| Packed-bed | Fixed Bed | Potassium Carbonate | 30 | 80 | 2.5 |
| Microreactor | Tubular | None | 1 | 86 | 5.2 |
| Telescoped | Multi-stage | Mixed | 45 | 75 | 1.8 |
The tert-butyl protecting group serves as an essential component in the synthesis and manipulation of 5-bromothiophene-3-carboxylate derivatives [14] [15]. The exceptional stability of tert-butyl esters under basic and nucleophilic conditions makes them ideal for multi-step synthetic sequences [16]. The steric hindrance provided by the tert-butyl group effectively prevents unwanted side reactions during subsequent transformations [17].
Installation of the tert-butyl protecting group can be achieved through several complementary methodologies [15] [16]. Direct esterification using tert-butanol and acid catalysts represents the most straightforward approach [3]. Alternative methods employ tert-butyl trichloroacetimidate as an efficient tert-butylating agent under mild conditions [16]. More recent developments utilize bis(trifluoromethanesulfonyl)imide as a catalytic system for tert-butylation of carboxylic acids [15] [16].
The mechanism of tert-butyl ester formation involves carbocation chemistry when using isobutene gas in the presence of sulfuric acid [18] [16]. This classical approach generates the tert-butyl cation through protonation of isobutene, followed by nucleophilic attack from the carboxylate anion [18]. The reaction proceeds with high efficiency under anhydrous conditions [16].
Deprotection of tert-butyl esters requires acidic conditions that promote carbocation formation [19] [14]. Trifluoroacetic acid represents the most commonly employed deprotecting agent, operating through protonation of the ester oxygen and subsequent elimination of the tert-butyl cation [14]. The reaction typically proceeds quantitatively under mild conditions with minimal side product formation [20].
Alternative deprotection methodologies have been developed to address substrate sensitivity issues [19] [20]. Zinc bromide in dichloromethane provides a Lewis acidic environment for selective tert-butyl ester cleavage [20]. This method demonstrates excellent chemoselectivity in the presence of other acid-labile protecting groups [21]. Silica gel in refluxing toluene offers a particularly mild deprotection protocol suitable for sensitive substrates [21].
Mechanistic studies reveal that tert-butyl ester deprotection proceeds through an SN1-type mechanism involving carbocation intermediates [14] [18]. The stability of the tertiary carbocation drives the elimination process, making tert-butyl esters significantly more labile under acidic conditions compared to primary or secondary alkyl esters [14]. Computational studies support this mechanistic pathway through transition state analysis [18].
| Protection Method | Reagent | Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Direct Esterification | tert-Butanol/H₂SO₄ | 100°C | 85-92 | 4-6 |
| Trichloroacetimidate | tert-Butyl trichloroacetimidate | 25°C | 90-95 | 2-4 |
| Catalytic | Bis(trifluoromethanesulfonyl)imide | 50°C | 88-94 | 1-3 |
| Deprotection Method | Reagent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Trifluoroacetic Acid | Trifluoroacetic Acid/Dichloromethane | 25°C | 95-98 | Excellent |
| Lewis Acid | Zinc Bromide/Dichloromethane | 25°C | 86-92 | Good |
| Silica Gel | Silica Gel/Toluene | 110°C | 82-88 | Moderate |
The synthesis of tert-butyl 5-bromothiophene-3-carboxylate involves several potential side reactions that require careful monitoring and optimization [22] [23]. The primary byproducts arise from competing bromination reactions, ether formation during esterification, and decomposition of sensitive intermediates under reaction conditions [3] [24].
Dibrominated thiophene derivatives represent the most significant byproduct class in bromination reactions [10] [25]. The formation of 2,5-dibromothiophene-3-carboxylate occurs through over-bromination when excess brominating agent is employed [9]. Kinetic studies demonstrate that the rate of second bromination increases significantly after initial substitution, necessitating careful stoichiometric control [10].
Ether formation during Fischer esterification represents a major competing reaction pathway [3] [24]. The dehydration of tert-butanol under acidic conditions leads to isobutene formation, which can subsequently react with additional alcohol molecules to produce diethyl ethers [24]. This side reaction becomes particularly problematic at elevated temperatures above 120 degrees Celsius [3].
Mechanistic analysis reveals that ether formation proceeds through an SN1 mechanism involving tert-butyl carbocation intermediates [3] [24]. The carbocation can undergo elimination to form isobutene or react with nucleophilic species present in the reaction mixture [24]. Optimization strategies focus on minimizing carbocation lifetime through rapid proton transfer and maintaining lower reaction temperatures [3].
Computational studies using density functional theory have provided detailed insights into byproduct formation pathways [4] [23]. Calculations at the B3LYP/6-311G(d,p) level reveal that the activation energy for ether formation is only 2.3 kcal/mol higher than the desired esterification pathway [23]. This narrow energy difference explains the propensity for ether formation under standard reaction conditions [4].
Reaction optimization protocols have been developed to minimize byproduct formation while maximizing desired product yields [22] [10]. The use of substoichiometric quantities of brominating agents combined with continuous monitoring prevents over-bromination [10]. Temperature optimization studies demonstrate that reaction temperatures between 80-100 degrees Celsius provide the optimal balance between reaction rate and selectivity [22].
Analytical methods for byproduct identification employ gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [22] [26]. These techniques enable quantitative determination of byproduct concentrations and facilitate optimization of reaction conditions [26]. Real-time monitoring approaches using in-situ infrared spectroscopy provide immediate feedback for process control [26].
The implementation of statistical experimental design methodologies has proven highly effective for reaction optimization [22] [27]. Response surface methodology enables systematic exploration of multiple reaction variables while minimizing experimental effort [27]. These approaches have identified optimal conditions that reduce byproduct formation by up to 60 percent compared to unoptimized procedures [22].
| Byproduct Type | Formation Mechanism | Typical Yield (%) | Mitigation Strategy | Reduction Achieved (%) |
|---|---|---|---|---|
| 2,5-Dibromothiophene | Over-bromination | 5-15 | Stoichiometric Control | 75 |
| tert-Butyl Ethers | Carbocation Chemistry | 8-20 | Temperature Control | 60 |
| Decomposition Products | Thermal Degradation | 2-8 | Inert Atmosphere | 80 |
| Hydrolysis Products | Moisture Sensitivity | 3-12 | Anhydrous Conditions | 85 |
| Optimization Parameter | Initial Conditions | Optimized Conditions | Yield Improvement (%) | Selectivity Enhancement |
|---|---|---|---|---|
| Temperature | 150°C | 90°C | 15 | 1.8x |
| Stoichiometry | 1.5 equiv Br₂ | 1.1 equiv Br₂ | 12 | 2.2x |
| Reaction Time | 8 hours | 4 hours | 8 | 1.4x |
| Catalyst Loading | 5 mol% | 2 mol% | 6 | 1.3x |
tert-Butyl 5-bromothiophene-3-carboxylate exhibits distinct solubility characteristics influenced by its heterocyclic thiophene core, halogen substitution, and bulky tert-butyl ester group [1] [2]. The compound demonstrates limited water solubility due to the hydrophobic nature of both the thiophene ring system and the tert-butyl ester moiety [3] [4].
Water Solubility
The aqueous solubility of tert-Butyl 5-bromothiophene-3-carboxylate is significantly restricted compared to its parent carboxylic acid. While 2-thiophenecarboxylic acid demonstrates substantial water solubility at 80 grams per liter at 20°C [4] [5], the esterification with tert-butyl alcohol dramatically reduces this parameter. The presence of the tert-butyl group creates substantial steric hindrance and increases the overall lipophilicity of the molecule [1] [2].
Organic Solvent Solubility
The compound exhibits favorable solubility characteristics in organic solvents. Based on analogous thiophene esters, tert-Butyl 5-bromothiophene-3-carboxylate is expected to be readily soluble in chloroform, moderately soluble in alcoholic solvents including methanol and ethanol, and soluble in aprotic solvents such as dichloromethane and acetonitrile [6] . The compound shows particular compatibility with polar aprotic solvents commonly used in electrochemical applications [8] [9].
Octanol-Water Partition Coefficient
The octanol-water partition coefficient (log P) for tert-Butyl 5-bromothiophene-3-carboxylate is estimated to range between 2.5 and 3.5, based on structure-activity relationships with similar bromothiophene derivatives [10] [11]. This estimation considers the contribution of the thiophene ring (log P ≈ 1.8-2.0), the bromine substituent (additional ≈ 0.6-0.8), and the tert-butyl ester group (additional ≈ 0.7-1.0) [3] [12]. The relatively high log P value indicates significant lipophilicity and suggests preferential partitioning into the organic phase [13].
| Parameter | Value | Methodology |
|---|---|---|
| Water Solubility | Limited (<1 g/L estimated) | Structure-based estimation [1] [2] |
| log P (octanol-water) | 2.5-3.5 (estimated) | SAR analysis [10] [11] |
| Chloroform Solubility | Moderately soluble | Related compounds [6] |
| Methanol Solubility | Soluble | Ester functionality [4] |
The thermal stability of tert-Butyl 5-bromothiophene-3-carboxylate is governed by the inherent stability of the thiophene heterocycle combined with the thermal behavior of the tert-butyl ester functional group [14] [15]. Thiophene derivatives demonstrate notable thermal stability, with unsubstituted thiophene showing resistance to decomposition until temperatures exceed 800°C under pyrolytic conditions [14].
Decomposition Temperature Range
Based on comparative analysis with structurally related compounds, tert-Butyl 5-bromothiophene-3-carboxylate is anticipated to undergo initial decomposition at temperatures ranging from 220°C to 260°C [6] [15]. This estimation derives from the thermal behavior of ethyl 5-bromothiophene-3-carboxylate, which begins decomposition above 220°C, and the general thermal stability patterns observed in tert-butyl esters [6].
Degradation Pathways
The primary degradation mechanism involves the thermolysis of the tert-butyl ester group, leading to the formation of 5-bromothiophene-3-carboxylic acid and isobutylene [16] [15]. This decarboxylative process follows established patterns for tert-butyl ester thermal decomposition. Secondary degradation pathways may include dehalogenation of the bromine substituent and subsequent ring-opening reactions of the thiophene core at elevated temperatures [16] [14].
Kinetic Parameters
The degradation kinetics of thiophene esters typically follow first-order kinetics with activation energies ranging from 150 to 200 kilojoules per mole [14] [15]. The presence of the electron-withdrawing bromine substituent may influence the activation barrier for ester hydrolysis and subsequent degradation reactions [16].
| Temperature Range (°C) | Degradation Process | Product Formation |
|---|---|---|
| 220-260 | Ester thermolysis [6] [15] | 5-bromothiophene-3-carboxylic acid + isobutylene |
| 260-400 | Decarboxylation [16] | 4-bromothiophene + CO₂ |
| >400 | Ring fragmentation [14] | Various sulfur-containing fragments |
The electrochemical properties of tert-Butyl 5-bromothiophene-3-carboxylate are primarily determined by the electroactive thiophene ring system, which exhibits characteristic oxidation behavior under anodic conditions [17] [8]. The compound demonstrates reversible electrochemical oxidation leading to radical cation formation and potential polymerization pathways [8] [18].
Oxidation Potential
Cyclic voltammetry studies on related thiophene derivatives indicate that tert-Butyl 5-bromothiophene-3-carboxylate exhibits an oxidation onset potential approximately 1.1 volts versus standard hydrogen electrode [17]. The presence of the electron-withdrawing carboxylate ester group shifts the oxidation potential to more positive values compared to unsubstituted thiophene, while the bromine substituent provides additional stabilization of the oxidized species [8] [18].
Electropolymerization Characteristics
The compound demonstrates capability for electrochemical polymerization through oxidative coupling at the thiophene 2- and 5-positions [8] [9]. Electropolymerization proceeds via radical cation intermediates, leading to the formation of conducting polymer films with estimated conductivity values of 0.8 siemens per centimeter, based on analogous poly(3-bromothiophene) systems [8].
Electronic Band Structure
Computational analysis of related bromothiophene polymers suggests that tert-Butyl 5-bromothiophene-3-carboxylate-derived polymers exhibit an electrochemical band gap of approximately 1.99 electron volts [8]. The highest occupied molecular orbital energy level is estimated at -5.18 electron volts, while the lowest unoccupied molecular orbital resides at -3.19 electron volts [8].
Redox Stability
The compound exhibits good electrochemical reversibility in aprotic solvents such as acetonitrile with tetrabutylammonium-based supporting electrolytes [18] [19]. However, in protic solvents, irreversible processes may occur due to nucleophilic attack on the ester functionality following electrochemical oxidation [18].
| Electrochemical Parameter | Value | Reference System |
|---|---|---|
| Oxidation Potential (V vs SHE) | ~1.1 | Thiophene derivatives [17] |
| Conductivity (S/cm) | 0.8 (polymer) | Poly(3-bromothiophene) [8] |
| Band Gap (eV) | 1.99 (polymer) | Electrochemical measurement [8] |
| HOMO Level (eV) | -5.18 | DFT calculations [8] |
| LUMO Level (eV) | -3.19 | DFT calculations [8] |
Density Functional Theory calculations and Quantitative Structure-Activity Relationship modeling provide comprehensive insights into the electronic structure, molecular properties, and potential biological activities of tert-Butyl 5-bromothiophene-3-carboxylate [20] [21] [22].
DFT Structural Predictions
High-level DFT calculations using functionals such as B3LYP and M06-2X with extended basis sets predict the optimized molecular geometry of tert-Butyl 5-bromothiophene-3-carboxylate [20] [22]. The thiophene ring maintains planarity with minimal distortion, while the tert-butyl ester group adopts a conformation that minimizes steric interactions with the heterocyclic core [21] [22]. The carbon-sulfur bond lengths within the thiophene ring are calculated to be approximately 1.714 angstroms, consistent with experimental values for related thiophene derivatives [22].
Thermodynamic Properties
Computational thermochemistry using G3 and G4 composite methods provides accurate predictions of formation enthalpies and thermodynamic stability [21]. The calculated standard enthalpy of formation for tert-Butyl 5-bromothiophene-3-carboxylate is estimated to be approximately -180 to -200 kilojoules per mole, indicating thermodynamic stability under standard conditions [21]. These calculations demonstrate excellent agreement with experimental thermochemical data for analogous thiophene esters [21].
Electronic Structure Analysis
Time-dependent DFT calculations reveal the electronic excitation spectrum and optical properties of the compound [22]. The lowest energy electronic transition corresponds to a π→π* excitation within the thiophene ring system, with an estimated wavelength maximum around 280-300 nanometers [22]. The presence of the bromine substituent introduces additional electronic transitions involving the halogen orbitals [22].
QSAR Modeling Applications
Machine learning-based QSAR models have been developed for predicting the biological activities of bromothiophene derivatives [23] [24] [25]. These models utilize molecular descriptors including topological indices, electronic properties, and pharmacophoric features to predict various endpoints such as enzyme inhibition and cellular toxicity [23] [24]. For bromodomain inhibitors containing thiophene scaffolds, QSAR analysis identifies key structural features including aromatic nitrogen-carbon combinations and specific spatial arrangements that correlate with biological activity [23].
Predictive Accuracy Assessment
Validation studies of computational predictions for thiophene derivatives demonstrate high accuracy, with correlation coefficients typically exceeding 0.90 for thermodynamic properties and 0.75-0.85 for biological activity predictions [23] [21] [24]. The predictive models successfully capture both explicit pharmacophoric features and hidden structural correlations that influence molecular properties [23].
| Computational Method | Property Predicted | Accuracy Range |
|---|---|---|
| DFT (B3LYP) | Molecular geometry | ±0.02 Å (bond lengths) [22] |
| G3/G4 | Formation enthalpy | ±8 kJ/mol [21] |
| TD-DFT | Electronic transitions | ±20 nm [22] |
| QSAR-MLR | Biological activity | R² = 0.75-0.85 [23] [24] |
| CBS-QB3 | Thermochemical data | Chemical accuracy [21] |